molecular formula C17H13N3O3 B2528831 6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one CAS No. 922880-85-1

6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2528831
CAS No.: 922880-85-1
M. Wt: 307.309
InChI Key: NVOHRMBVZNKQHJ-UHFFFAOYSA-N
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Description

6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with a benzo[d][1,3]dioxole and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyridazinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one
  • 2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
  • 6-(benzo[d][1,3]dioxol-5-yl)-2-methylpyridazin-3(2H)-one

Uniqueness

6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole moiety and a pyridin-3-ylmethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-17-6-4-14(13-3-5-15-16(8-13)23-11-22-15)19-20(17)10-12-2-1-7-18-9-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHRMBVZNKQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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